
Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinatrium-4-(2-(Dodecyloxy)ethyl)-2-sulfonsuccinat ist eine chemische Verbindung mit der Summenformel C22H40Na2O10S. Sie wird aufgrund ihrer hervorragenden Schaum- und Reinigungseigenschaften häufig als Tensid in verschiedenen industriellen und kosmetischen Anwendungen eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dinatrium-4-(2-(Dodecyloxy)ethyl)-2-sulfonsuccinat beinhaltet typischerweise die Reaktion von Dodecanol mit Ethylenoxid, um Dodecyloxyethanol zu bilden. Dieser Zwischenstoff wird dann mit Maleinsäureanhydrid umgesetzt, um den entsprechenden Ester zu erzeugen, der anschließend sulfoniert und mit Natriumhydroxid neutralisiert wird, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Dinatrium-4-(2-(Dodecyloxy)ethyl)-2-sulfonsuccinat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet kontinuierliche Durchflussreaktoren, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um die Umsätze zu optimieren und Nebenprodukte zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dinatrium-4-(2-(Dodecyloxy)ethyl)-2-sulfonsuccinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonatgruppe in eine Sulfinatgruppe umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Sulfonsäurederivate.
Reduktion: Sulfinatderivate.
Substitution: Verschiedene substituierte Produkte, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Dinatrium-4-(2-(Dodecyloxy)ethyl)-2-sulfonsuccinat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Tensid in verschiedenen chemischen Reaktionen verwendet, um die Löslichkeit und Reaktionsgeschwindigkeit zu verbessern.
Biologie: In Zelllysepuffern für die Proteingewinnung und -reinigung eingesetzt.
Medizin: Aufgrund seiner Biokompatibilität für die potenzielle Verwendung in Medikamententrägersystemen untersucht.
Industrie: Wird häufig bei der Formulierung von Shampoos, Gesichtsreinigern und anderen Körperpflegeprodukten verwendet
Wirkmechanismus
Der primäre Wirkmechanismus von Dinatrium-4-(2-(Dodecyloxy)ethyl)-2-sulfonsuccinat ist seine Fähigkeit, die Oberflächenspannung zu reduzieren und so die Benetzungs- und Spreizfähigkeit wässriger Lösungen zu verbessern. Dies wird durch die Ausrichtung der hydrophoben Dodecylkette und der hydrophilen Sulfonatgruppe an der Luft-Wasser-Grenzfläche erreicht, was zur Bildung von Mizellen führt .
Wissenschaftliche Forschungsanwendungen
Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the formulation of shampoos, facial cleansers, and other personal care products
Wirkmechanismus
The primary mechanism of action of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of aqueous solutions. This is achieved through the alignment of the hydrophobic dodecyl chain and the hydrophilic sulfonate group at the air-water interface, leading to the formation of micelles .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Dinatriumlaurethsulfosuccinat
- Dinatrium-4-dodecyl-2-sulfonsuccinat
- Dinatrium-4-oxo-2-sulfonato-5,8,11,14-tetraoxahexacosan-1-oat
Einzigartigkeit
Dinatrium-4-(2-(Dodecyloxy)ethyl)-2-sulfonsuccinat ist aufgrund seiner spezifischen Ethoxyethylkette einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen eine verbesserte Löslichkeit und Schaumfähigkeit bietet. Dies macht es besonders effektiv in Anwendungen, die hochleistungsfähige Tenside erfordern .
Eigenschaften
CAS-Nummer |
39354-45-5 |
|---|---|
Molekularformel |
C18H32Na2O8S |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
disodium;4-(2-dodecoxyethoxy)-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C18H34O8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26-17(19)15-16(18(20)21)27(22,23)24;;/h16H,2-15H2,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZZTKVOKJMCZYBC-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



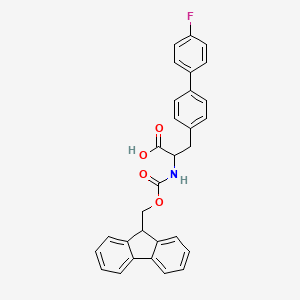
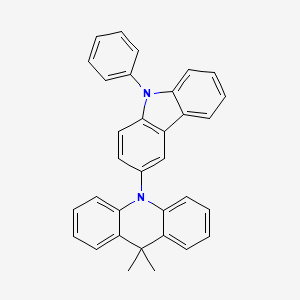
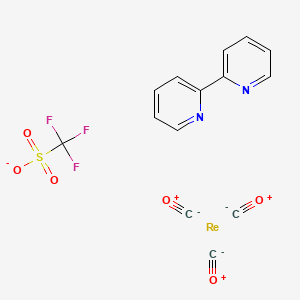
![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)

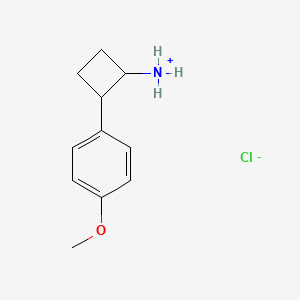

![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
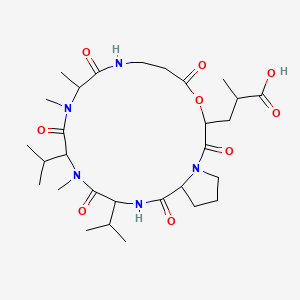
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)


